molecular formula C5H8N2O B11924570 (R)-Morpholine-3-carbonitrile

(R)-Morpholine-3-carbonitrile

Cat. No.: B11924570
M. Wt: 112.13 g/mol
InChI Key: OTGILAPKWVHCSM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Morpholine-3-carbonitrile is a valuable chiral synthon and building block in pharmaceutical research and medicinal chemistry. Its core value lies in the morpholine ring, a privileged scaffold frequently found in bioactive molecules and approved drugs, known for influencing solubility, metabolic stability, and target binding [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7650243/]. The specific (R)-enantiomer provides a stereochemically defined template for constructing more complex, optically active compounds. The carbonitrile group (-CN) is a versatile synthetic handle that can be further functionalized into amidines, amides, carboxylic acids, or heterocyclic rings, facilitating rapid exploration of structure-activity relationships (SAR) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01956]. This compound is particularly significant in the development of kinase inhibitors, where the morpholine oxygen often acts as a key hydrogen bond acceptor in the ATP-binding site. Researchers utilize this compound as a critical intermediate in the synthesis of potential therapeutics targeting oncology, central nervous system (CNS) disorders, and infectious diseases, making it an essential tool for lead optimization in drug discovery campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(3R)-morpholine-3-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2/t5-/m1/s1

InChI Key

OTGILAPKWVHCSM-RXMQYKEDSA-N

Isomeric SMILES

C1COC[C@H](N1)C#N

Canonical SMILES

C1COCC(N1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for R Morpholine 3 Carbonitrile and Its Analogues

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure molecules like (R)-Morpholine-3-carbonitrile is a significant focus in medicinal and organic chemistry. Chiral morpholine (B109124) derivatives, in particular, are valuable intermediates in the development of pharmaceuticals. Various enantioselective strategies have been developed to control the stereochemistry during the formation of the morpholine ring and the introduction of the carbonitrile group.

Asymmetric Catalysis Approaches

Asymmetric catalysis, which utilizes chiral catalysts to produce a specific enantiomer of a product, is a powerful tool for synthesizing chiral molecules with high efficiency and selectivity. ajchem-b.comhilarispublisher.com These methods are often preferred over classical resolution techniques due to their atom economy and potential for scalability. wikipedia.org

Asymmetric hydrogenation is a key reaction for establishing stereocenters by adding hydrogen across a double bond with the aid of a chiral catalyst. wikipedia.org This technique has been applied to the synthesis of chiral morpholines, although challenges remain, particularly for 2-substituted morpholines due to steric hindrance and the electron-rich nature of the precursor enamines. ajchem-b.comnih.gov The introduction of an N-acyl group can activate the enamine substrate, facilitating the hydrogenation process. ajchem-b.comnih.gov

For the synthesis of 3-substituted chiral morpholines, asymmetric hydrogenation has been documented, though achieving high enantioselectivity can be challenging. ajchem-b.com A notable approach involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This method, starting from ether-containing aminoalkyne substrates, uses a titanium catalyst for the initial cyclization to a cyclic imine, which is then reduced by a Noyori-type ruthenium catalyst, RuCl(S,S)-Ts-DPEN, to yield 3-substituted morpholines with high enantiomeric excesses (>95% ee). nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's ligand is crucial for high enantioselectivity. nih.gov

Rhodium catalysts paired with chiral phosphorus ligands, such as (R, R)-Et-DuPhos, are also effective for the asymmetric hydrogenation of certain alkenes, achieving high enantioselectivity. ajchem-b.com For instance, the SKP-Rh complex has been successfully used in the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org

Table 1: Asymmetric Hydrogenation of Dehydromorpholines Catalyzed by SKP-Rh Complex nih.gov

Substrate (1)Product (2)Yield (%)ee (%)
1f (4-CF₃)2f9894
1l (3-OCH₃)2l9994
1m (2-F)2m>9999
1n (2-Cl)2n>9999
1o (2-Br)2o>9999
1p (2-CH₃)2p>9999
1q (3,4-di-Cl)2q9894
1r (3,4-di-CH₃)2r9988
Conditions: 1 (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)₂]SbF₆ (1 mol%), H₂ (30 atm), DCM (2 mL), rt, 24 h. Yields are of isolated products. The ee values were determined by HPLC.

Organocatalysis employs small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative for asymmetric synthesis. hilarispublisher.commdpi.com These catalysts operate through various activation modes, including the formation of enamines and iminium ions. taltech.ee

The Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely used carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com In the context of morpholine synthesis, organocatalyzed Michael additions can be employed to create key intermediates with controlled stereochemistry. For instance, the addition of aldehydes to nitroolefins, catalyzed by chiral secondary amines like (S)-2-(morpholinomethyl)pyrrolidine, can produce γ-nitro aldehydes, which are precursors to morpholine derivatives. hbni.ac.in The use of morpholine-based organocatalysts in the 1,4-addition of aldehydes to nitroolefins has also been explored, demonstrating the potential of this class of catalysts. nih.gov

The Aldol (B89426) reaction , which joins two carbonyl compounds to form a β-hydroxy carbonyl compound, is another fundamental C-C bond-forming reaction. wikipedia.orgnih.gov Asymmetric organocatalytic aldol reactions can be used to construct chiral building blocks for morpholine synthesis. For example, the intramolecular aldol condensation catalyzed by bimorpholine derivatives has been used in the enantioselective synthesis of complex molecules. taltech.ee Enantioselective reductive syn-aldol reactions of 4-acryloylmorpholine (B1203741) have been achieved using chiral enol borinates derived from (+)- and (-)-(Ipc)₂BOTf, yielding syn-α-methyl-β-hydroxy ketones with good enantiomeric excess. researchgate.net

Transition metal-catalyzed asymmetric cyclizations are powerful methods for constructing chiral heterocyclic compounds from acyclic precursors. sioc-journal.cn These reactions often involve the formation of a metal-π-allyl or similar intermediate, which then undergoes an intramolecular nucleophilic attack to form the heterocyclic ring.

Palladium-catalyzed tandem allylic substitution reactions are versatile for the asymmetric synthesis of morpholines and other heterocycles. organic-chemistry.orgfigshare.comresearchgate.net This strategy typically involves the reaction of a substrate containing two nucleophilic groups with a dielectrophile. The use of a chiral ligand, such as WingPhos, in conjunction with a palladium catalyst enables high regio- and enantioselectivity. organic-chemistry.orgfigshare.com This approach has been successfully applied to the synthesis of various chiral vinyl-substituted heterocycles, including morpholines, with excellent enantiomeric excesses and yields under mild conditions. organic-chemistry.orgresearchgate.net The reaction proceeds through a tandem allylic substitution mechanism where the palladium catalyst facilitates the sequential formation of two C-N or C-O bonds. nih.gov

Copper-catalyzed reactions have emerged as a valuable tool for the enantioselective introduction of the cyano group. snnu.edu.cn While direct enantioselective cyanation to form this compound is not extensively detailed in the provided context, the principles of copper-catalyzed asymmetric cyanation are well-established for other substrates. snnu.edu.cnmdpi.com These reactions often involve the use of a chiral copper complex that promotes the enantioselective addition of a cyanide source to a prochiral radical or electrophile. snnu.edu.cn For example, copper-catalyzed asymmetric radical cyanation has been used to synthesize α-chiral nitriles from various precursors. snnu.edu.cn The versatility of the cyano group, which can be converted into amines or carbonyls, makes these methods highly valuable. snnu.edu.cn Copper(II) complexes, in combination with chiral ligands like bisoxazolines, have been shown to catalyze the enantioselective oxyfunctionalization of alkenes, including processes that could conceptually be adapted for cyanation. acs.org

Metal-Catalyzed Asymmetric Cyclizations
Gold(I)-Catalyzed Oxidative Amination

Gold(I) catalysis has emerged as a powerful tool for the construction of carbon-heteroatom bonds, offering mild reaction conditions and high selectivity. acs.org Gold(I) complexes are particularly effective in activating the π-bonds of alkynes and alkenes for nucleophilic attack. acs.orgbeilstein-journals.org In the context of morpholine synthesis, gold(I)-catalyzed intramolecular hydroamination of unactivated alkenes with carboxamides provides a direct route to nitrogen heterocycles. rsc.org This methodology can be extended to oxidative amination processes, where an oxidant is used to facilitate the formation of the carbon-nitrogen bond.

While specific examples detailing the gold(I)-catalyzed oxidative amination for the direct synthesis of this compound are not extensively documented in the reviewed literature, the general principles of gold-catalyzed amination of alkenes are well-established. beilstein-journals.org For instance, gold(I)-catalyzed intramolecular hydroamination of N-alkenyl carboxamides leads to the formation of various nitrogen heterocycles in excellent yields. rsc.org Furthermore, gold-catalyzed diamination of alkenes has been reported, showcasing the potential for oxidative functionalization. researchgate.net The proposed mechanism for these transformations often involves the activation of the alkene by the gold(I) catalyst, followed by nucleophilic attack of the amine. beilstein-journals.org

The successful application of this methodology to the asymmetric synthesis of this compound would likely involve a chiral gold(I) complex to control the stereochemistry of the cyclization step. The design of such a catalyst would be crucial for achieving high enantioselectivity.

Chiral Ligand Design and Application

The development of chiral ligands is central to the field of asymmetric catalysis, as they play a critical role in inducing enantioselectivity in metal-catalyzed reactions. chemrxiv.orggoogle.com The design of these ligands often focuses on creating a well-defined chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction.

In the synthesis of chiral morpholines, various chiral ligands have been successfully employed in conjunction with transition metals like rhodium and palladium. nih.govrsc.org For example, asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex with a chiral bisphosphine ligand having a large bite angle has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org The choice of ligand can significantly impact both the reactivity and the enantioselectivity of the reaction. chemrxiv.org

The application of chiral ligands extends to various synthetic strategies for morpholine derivatives. For instance, chiral aminophenol ligands have been used in the asymmetric synthesis of efavirenz, a drug containing a morpholine-like oxazinone ring. google.com DNA has also been explored as a chiral scaffold to create hybrid catalysts for asymmetric reactions, including the synthesis of morpholine derivatives. mdpi.com The modular nature of many ligand syntheses allows for the fine-tuning of steric and electronic properties to optimize catalytic performance for a specific substrate and reaction type. chemrxiv.org

Table 1: Representative Chiral Ligands in Asymmetric Morpholine Synthesis

Ligand Type Metal Reaction Type Product Type Enantioselectivity (ee)
Bisphosphine (e.g., SKP) Rhodium Asymmetric Hydrogenation 2-Substituted Morpholines Up to 99%
Chiral Aminophenol - Asymmetric Addition (S)-Efavirenz Precursor High
DNA-based Hybrid Catalyst Copper(II) Diels-Alder/Friedel-Crafts - Opposite enantiomers depending on ligand design

Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ru.nlnih.gov This approach avoids the need for de novo asymmetric synthesis or chiral resolution, often leading to more efficient and cost-effective routes to target molecules.

Optically active 1,2-amino alcohols are privileged building blocks for the synthesis of chiral morpholines. ru.nlrsc.orgnih.gov A common and straightforward method involves the cyclization of a 1,2-amino alcohol with a suitable two-carbon electrophile. tandfonline.comchemrxiv.org For example, reaction with chloroacetyl chloride followed by reduction of the resulting morpholinone is a classic approach. tandfonline.com More recently, a one- or two-step protocol using ethylene (B1197577) sulfate (B86663) and a base has been developed for the efficient conversion of 1,2-amino alcohols to a diverse range of morpholines. chemrxiv.orgacs.org

The synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure N-Boc amino alcohols via O-allylation followed by a palladium-catalyzed carboamination reaction. nih.gov This method provides the desired heterocycles as single stereoisomers in moderate to good yields. nih.gov Furthermore, enantiopure β-tertiary-β-amino alcohols have been converted into various heterocyclic systems, including morpholines. rsc.org The synthesis of chiral fragments derived from amino alcohols has also been explored, leading to a variety of scaffolds including morpholinones and morpholines. nih.govacs.org

Chiral amino acids represent another valuable source from the chiral pool for the synthesis of enantiopure morpholines and related heterocycles. ru.nldiva-portal.org The synthesis often involves the reduction of the carboxylic acid functionality to an alcohol, thereby converting the amino acid into a chiral amino alcohol, which can then be cyclized as described previously. nih.gov For instance, enantiomerically pure amino acids can serve as precursors for non-natural amino acids like morpholine-3-carboxylic acid. nih.gov

An alternative strategy involves the use of α-amino acids in multicomponent reactions. For example, an operationally simple one-pot approach involving a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification has been developed to access a variety of (R)- and (S)-α-arylglycine esters from commercially available aldehydes and phenylsulfonyl acetonitrile. nih.gov Chiral alanine (B10760859) and its derivatives, such as the corresponding amino alcohol or amino aldehyde, can serve as building blocks for the synthesis of chiral 3D heterocycle-containing scaffolds. mdpi.com

Natural chiral terpenes, such as α- and β-pinene, carene, and carvone, are abundant and inexpensive sources of chirality that can be utilized in the synthesis of complex molecules. nih.govresearchgate.netmdpi.com The inherent chirality of these terpenes can be transferred to new stereogenic centers during the synthetic sequence. researchgate.net While the direct synthesis of this compound from terpenes is not a commonly reported strategy, the principles of using terpenes as chiral building blocks are well-established.

For example, chiral amino alcohols and aminodiols derived from monoterpenes have been successfully used as ligands in asymmetric catalysis. researchgate.net The synthesis of complex natural products often begins with a chiral pool terpene, which is then elaborated through a series of chemical transformations. nih.gov The functional groups present in terpenes, such as double bonds and carbonyls, provide handles for further chemical modification and incorporation into heterocyclic frameworks. mdpi.com

Derivatization from Chiral Amino Acids

Stereoselective Ring-Forming Reactions

Stereoselective ring-forming reactions are crucial for establishing the desired stereochemistry in the morpholine core. These reactions can be broadly categorized into methods that form the stereocenter before, during, or after the cyclization event. rsc.org

Palladium-catalyzed hydroamination is a key reaction for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.orgrsc.org This method often proceeds from carbamate-protected aziridines, which are opened by unsaturated alcohol nucleophiles. The subsequent palladium-catalyzed hydroamination of the resulting aminoalkene yields the morpholine as a single diastereomer. rsc.orgrsc.org The stereoselectivity of this process can be controlled to favor the formation of the thermodynamically less stable trans isomer. rsc.org

Intramolecular reductive etherification is another strategy for the stereoselective synthesis of C-substituted morpholine derivatives. acs.orgfigshare.com Additionally, a cascade reaction involving the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl esters has been developed to synthesize 3-substituted morpholines. acs.org The reaction proceeds with moderate diastereoselectivity and tolerates a range of functional groups. acs.org Multicomponent reactions have also been employed for the stereoselective synthesis of morpholines, for example, through the electrophilic aminoalkoxylation of alkenes using epichlorohydrin. mdpi.com

Table 2: Comparison of Stereoselective Ring-Forming Reactions for Morpholine Synthesis

Reaction Type Key Reagents/Catalysts Product Type Stereochemical Control
Palladium-Catalyzed Hydroamination Palladium catalyst, Lewis acid 2,5-Disubstituted Morpholines High diastereoselectivity (single diastereomer)
Intramolecular Reductive Etherification - C-Substituted Morpholines Stereoselective
Ring-Opening of 2-Tosyl-1,2-oxazetidine Base (e.g., K₂CO₃) 3-Substituted Morpholines Moderate diastereoselectivity
Electrophilic Multicomponent Reaction Epichlorohydrin, Olefin, Nosyl amide, N-bromosuccinimide Trisubstituted Morpholines Stereoselective
Ring Opening of Aziridines and Azetidines with Haloalcohols
S(N)2-Type Ring Opening Mechanisms

The core of this methodology lies in the S(N)2-type ring opening of an activated aziridine (B145994) by a haloalcohol. researchgate.netacs.orgresearchgate.netbeilstein-journals.org This reaction is characterized by its high regioselectivity and stereoselectivity. researchgate.netnih.gov The nucleophilic attack of the alcohol occurs at one of the aziridine carbons, leading to the opening of the three-membered ring. This step is often followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate to form the morpholine ring. researchgate.netnih.govacs.orgresearchgate.net A metal-free approach utilizing an ammonium (B1175870) persulfate salt has been developed, which facilitates the reaction through a radical cation intermediate pathway. beilstein-journals.org

The general mechanism can be summarized as follows:

Activation of the aziridine, often by an N-sulfonyl group. arkat-usa.org

Nucleophilic attack by the haloalcohol on the aziridine ring, proceeding via an S(N)2 mechanism. researchgate.netacs.org

Formation of a haloalkoxy amine intermediate. researchgate.netresearchgate.net

Intramolecular cyclization, promoted by a base, to yield the final morpholine product. researchgate.netacs.orgresearchgate.net

This method has been successfully applied to the synthesis of 2-substituted and 2,3-disubstituted morpholines. researchgate.netbeilstein-journals.org

Lewis Acid and Base-Mediated Cyclizations

The efficiency and selectivity of the ring-opening and subsequent cyclization can be significantly enhanced by the use of Lewis acids and bases. researchgate.netnih.govacs.org Lewis acids, such as In(OTf)₃ and Mg(OTf)₂, can catalyze the initial ring-opening step by coordinating to the aziridine nitrogen, further activating the ring towards nucleophilic attack. nih.govacs.org This catalytic approach is highly enantio- and diastereoselective. acs.org

Following the Lewis acid-catalyzed ring opening, a base is employed to mediate the intramolecular cyclization. researchgate.netnih.govacs.org Common bases used for this purpose include potassium hydroxide (B78521) (KOH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netnih.gov The choice of Lewis acid and base can be critical for optimizing the reaction yield and stereoselectivity. nih.gov For instance, in certain syntheses, In(OTf)₃ was found to be the optimal Lewis acid for the initial halogenation, and subsequent addition of DBU smoothly produced the desired morpholine product. nih.gov

Ring Opening of Oxiranes (Epoxides)

The synthesis of morpholines from oxiranes (epoxides) represents another important strategy, often proceeding via a one-pot reaction. researchgate.net This method typically involves the reaction of an epoxide with an amino alcohol. For example, enantiomerically pure 2-(hydroxymethyl)morpholines can be synthesized from (S)-epichlorohydrin and various amino alcohols. researchgate.net

A borinic acid-catalyzed methodology has been developed for the highly regioselective ring-opening of 3,4-epoxy alcohols with amines and thiols. scholaris.ca This approach is particularly valuable as it provides C3-selective ring-opening, complementing transition metal-based protocols that typically favor C4-selectivity. scholaris.ca

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key step in many morpholine syntheses, including those starting from aziridines and epoxides. researchgate.netacs.orgresearchgate.netresearchgate.net This process involves the formation of the morpholine ring from a linear precursor containing both the nitrogen and oxygen heteroatoms.

Phase-transfer catalysis has been employed for the intramolecular cyclization of propargylic carbonates under metal-free conditions to form benzo[b]furan and 3-methyleneisoindolin-1-one (B1254794) derivatives. scirp.org Furthermore, mercury(II) salts have been used to mediate the intramolecular cyclization of unsaturated compounds to form complex heterocyclic structures, including six-membered morpholine derivatives. beilstein-journals.org Another strategy involves the intramolecular cyclization of 2-azaallyl anions with N-aryl amides to produce 3-amino substituted oxindoles, which can be precursors to morpholine structures. rsc.org

Strategies for Installing Quaternary Stereocenters

The construction of quaternary stereocenters on the morpholine ring is a significant challenge in organic synthesis. Several strategies have been developed to address this, including alkylation and cycloaddition reactions. frontiersin.orgfrontiersin.org

One approach involves the alkylation of the α-carbon of a carbomethoxy group on a morpholin-3-one (B89469) scaffold using a strong base like sodium hexamethyldisilazide (NaHMDS) to generate a carbanion intermediate, which is then alkylated. frontiersin.orgfrontiersin.org Another method is the Staudinger reaction, which can be used to generate polycyclic spiro-β-lactams, thereby installing a quaternary center. frontiersin.orgfrontiersin.org

Catalytic asymmetric methods are particularly powerful for creating quaternary stereocenters. These include the alkylation of 3-halooxindoles, the conjugate addition of boronic acids to cyclic enones, and the allylic alkylation of enolates. acs.org For instance, a highly enantioselective Robinson annulation catalyzed by a spiro-pyrrolidine has been used to construct a densely functionalized cis-hydrodibenzofuran framework containing a vicinal all-carbon quaternary stereocenter, a key step in the total synthesis of (‒)-morphine. researchgate.net

Polymer-Supported Synthesis Techniques

Polymer-supported synthesis offers a practical and efficient method for the preparation of morpholine derivatives, facilitating purification and allowing for multi-step sequences. nih.govcam.ac.uk This technique involves immobilizing starting materials or reagents on a solid support, carrying out the reaction, and then cleaving the product from the resin. nih.gov

A notable application is the polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives using immobilized amino acids like Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH. nih.gov After solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, the target compounds are cleaved from the resin. nih.gov The inclusion of triethylsilane during cleavage can lead to the stereoselective formation of the corresponding morpholine-3-carboxylic acids. nih.gov

Polymer-bound reagents and scavengers are also employed to drive reactions to completion and to simplify purification by sequestering excess reagents and by-products. cam.ac.uk For example, a polymer-bound morpholine can act as a catalyst and an HCl scavenger in multi-step syntheses.

Non-Enantioselective Synthetic Routes

Non-enantioselective methods provide access to racemic or diastereomeric mixtures of morpholine analogues, which can be valuable for initial biological screening or as precursors for further stereoselective transformations.

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov Several MCRs have been adapted for the synthesis of morpholine analogues.

The Passerini reaction , one of the first discovered isocyanide-based MCRs, typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While not a direct route to morpholine-3-carbonitrile, variations of this reaction have been developed to produce morpholine-2,5-dione (B184730) (MD) derivatives. researchgate.net For instance, a Passerini-type reaction between an isocyano derivative of an amino acid and an aldehyde, followed by intramolecular esterification, provides a simple and efficient strategy for synthesizing a platform of new MDs. researchgate.net

The Ugi reaction is another powerful MCR that combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to yield α-acylamino carboxamides. nih.gov This reaction has been ingeniously modified to produce morpholine scaffolds. In a notable example, a Joullie-Ugi reaction proceeds via the in situ formation of a Schiff base, followed by an intramolecular halogen displacement, leading to the formation of cyclized morpholine structures as a mixture of diastereomers. researchgate.net Furthermore, Ugi-type three-component reactions employing 2-formylbenzoic acid, amines, and isocyanides have been utilized to generate highly functionalized γ-lactam scaffolds, which share structural similarities with morpholine derivatives. beilstein-journals.org

A Strecker-type reaction, another classic MCR, can produce 3-oxoisoindoline-1-carbonitriles from 2-formylbenzoic acid esters, amines, and trimethylsilyl (B98337) cyanide (TMSCN), showcasing the utility of MCRs in creating nitrile-containing heterocyclic systems. beilstein-journals.org

Table 1: Overview of Multi-Component Reactions for Morpholine Analogue Synthesis
MCR TypeKey ReactantsResulting ScaffoldReference
Passerini-TypeIsocyano-amino acid derivative, AldehydeMorpholine-2,5-diones researchgate.net
Joullie-Ugi ReactionAmine, Aldehyde, Isocyanide (with internal nucleophile)Cyclized Morpholine Scaffolds researchgate.net
Strecker-Type2-Formylbenzoic acid ester, Amine, Trimethylsilyl cyanide3-Oxoisoindoline-1-carbonitriles beilstein-journals.org

The Biginelli reaction is a well-established multi-component reaction that classically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). bohrium.com While the Biginelli reaction itself does not form a morpholine ring, its products can be functionalized to include a morpholine moiety, or morpholine can be used as a catalyst in the reaction.

Several studies report the synthesis of hybrid molecules where a morpholine ring is attached to a DHPM core. buketov.edu.kztnsroindia.org.in For example, a guanidine-based Biginelli reaction can be followed by a substitution reaction to attach a morpholine group to the dihydropyrimidine (B8664642) ring. bohrium.com In another instance, the nucleophilic substitution of S-ethylated Biginelli products with morpholine leads to the formation of 2-morpholinyl-substituted pyrimidines. buketov.edu.kzresearchgate.net

Additionally, morpholine and its derivatives have been employed as effective catalysts for the Biginelli reaction. Morpholine sulfate, an acidic ionic liquid, has been immobilized on magnetite nanoparticles to create a highly efficient and recyclable catalyst for the synthesis of DHPMs. rsc.org Morpholine has also been used as a template in the synthesis of SAPO-34 molecular sieves, which then serve as acidic catalysts for the Biginelli condensation. jmaterenvironsci.com It is crucial to distinguish these roles from a direct synthesis of the morpholine ring system via a Biginelli-type condensation, for which there is no clear evidence in the current literature.

A robust and diastereoselective method for synthesizing 2- and 3-substituted morpholine congeners involves the ring opening of 2-tosyl-1,2-oxazetidine. This strained four-membered ring serves as a versatile synthon for building the morpholine core.

The reaction is typically initiated by reacting 2-tosyl-1,2-oxazetidine with α-formyl carboxylates in the presence of a base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃). bohrium.comacs.org This process triggers a cascade sequence involving the ring opening of the oxazetidine followed by a spontaneous ring closure to deliver morpholine hemiaminals as a diastereomeric mixture. bohrium.com These hemiaminal intermediates can then be further elaborated to construct a variety of conformationally rigid morpholine structures. The observed diastereoselectivity is often governed by the tendency to avoid steric strain between the C-3 substituent and the N-tosyl group. acs.org

Table 2: Synthesis of Morpholine Hemiaminals via Oxazetidine Ring Opening
Reactant 1Reactant 2 (α-Formyl Ester)Base CatalystSolventProductReference
2-Tosyl-1,2-oxazetidineα-Formyl propionateDBUNot specifiedMorpholine hemiaminal 3a (diastereomeric mixture) bohrium.com
2-Tosyl-1,2-oxazetidineVarious formyl esters (2a-l)K₂CO₃1,4-DioxaneMorpholines 3a-l bohrium.com

The development of metal-free synthetic routes is a key goal in green chemistry, aiming to reduce cost and environmental impact. For morpholine synthesis, a notable metal-free, one-pot strategy involves the reaction of aziridines with halogenated alcohols.

This method uses a simple and inexpensive ammonium persulfate salt as an oxidant to enable the Sₙ2-type ring opening of an N-tosylaziridine by a halogenated alcohol. buketov.edu.kz The resulting haloalkoxy amine intermediate then undergoes an intramolecular cyclization in the presence of a base like potassium hydroxide (KOH) to afford the desired morpholine product. buketov.edu.kz This one-pot procedure is effective for a range of both electron-deficient and electron-rich 2-aryl-substituted aziridines, providing good yields of the corresponding 2-substituted morpholines. buketov.edu.kz The reaction can also be applied to 2,3-disubstituted aziridines to produce 2,3-disubstituted morpholine analogues.

Table 3: Metal-Free One-Pot Synthesis of Morpholines from Aziridines
Aziridine Substrate (1)ReagentsResulting Morpholine (3)Yield (%)Reference
2-Phenyl-N-tosylaziridine (1a)(NH₄)₂S₂O₈, 2-Chloroethanol, KOH2-Phenyl-4-tosylmorpholine (3a)93 buketov.edu.kz
2-(4-Methoxyphenyl)-N-tosylaziridine(NH₄)₂S₂O₈, 2-Chloroethanol, KOH2-(4-Methoxyphenyl)-4-tosylmorpholine90 buketov.edu.kz
2-(4-Chlorophenyl)-N-tosylaziridine(NH₄)₂S₂O₈, 2-Chloroethanol, KOH2-(4-Chlorophenyl)-4-tosylmorpholine80 buketov.edu.kz
2-(4-(Trifluoromethyl)phenyl)-N-tosylaziridine(NH₄)₂S₂O₈, 2-Chloroethanol, KOH2-(4-(Trifluoromethyl)phenyl)-4-tosylmorpholine78 buketov.edu.kz

Stereochemical Characterization and Conformational Analysis

Determination of Absolute Configuration

Establishing the precise spatial arrangement of atoms, or absolute configuration, at the chiral center (C-3) is fundamental. The "(R)" designation is assigned based on the Cahn-Ingold-Prelog priority rules. vedantu.comlibretexts.org Experimental methods are employed to verify this assignment unequivocally.

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary method used for this purpose. It provides information on the optical activity of the molecule and can confirm its absolute configuration by comparing the experimental spectrum with known standards or through theoretical calculations. d-nb.info For molecules with specific functional groups like alcohols or diols, induced CD spectra can be obtained by using complexing agents such as dimolybdenum tetraacetate or dirhodium tetrakis(trifluoroacetate), which helps in deducing the absolute stereochemistry. mdpi.com The analysis of these properties is a key step in confirming the enantiomeric purity of (R)-Morpholine-3-carbonitrile.

TechniqueApplication to this compoundReference
Circular Dichroism (CD) Spectroscopy Confirms optical activity and helps resolve the absolute configuration at the C-3 center.
Induced CD Spectroscopy Can be applied to derivatives to determine stereochemistry of specific functional groups. mdpi.com

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous confirmation of its absolute configuration. libretexts.org When this compound is used in syntheses that generate additional stereocenters, a mixture of diastereomers can result. X-ray crystallography is instrumental in assigning the specific stereochemistry of each diastereomer. nih.gov By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom can be determined, which allows for the unequivocal structural confirmation of diastereomeric morpholine (B109124) derivatives. nih.govethz.chacs.org

Chiroptical Properties Analysis

Conformational Preferences and Dynamics

The morpholine ring is not static; it exists in dynamic equilibrium between different conformations, primarily chair and boat forms. The presence of substituents on the ring significantly influences which conformation is most stable.

The conformational preference of the morpholine ring is significantly governed by steric interactions, particularly pseudo-allylic 1,3-strain (A(1,3) strain). msu.edu This type of strain arises from steric repulsion between a substituent on the ring and another substituent on an adjacent atom that is part of a pseudo-allylic system, such as an N-acyl group. nih.gov In substituted morpholines, a notable interaction occurs between a substituent at the C-3 position (the carbonitrile group in this case) and a substituent on the nitrogen atom. acs.org To alleviate this steric clash, the morpholine ring will adopt a conformation that minimizes the interaction. For instance, in related N-tosyl morpholine derivatives, substituents at C-3 have been observed to prefer an axial position to avoid the pseudo A(1,3) strain with the bulky N-tosyl group. acs.org This conformational control is a direct consequence of minimizing steric hindrance. acs.orglibretexts.org

Strain TypeInteracting GroupsResulting Conformational PreferenceReference
Pseudo A(1,3) Strain C-3 substituent and N-substituentThe ring conformation adjusts to place substituents in positions (e.g., axial) that minimize this steric repulsion. nih.govacs.org

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial orientation over the sterically less hindered equatorial position. numberanalytics.com This effect is not limited to carbohydrates and plays a role in the stereochemistry of morpholine derivatives, particularly concerning substituents at the C-2 position, which is adjacent to the ring oxygen. acs.org The effect stems from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ) orbital of the C-2 substituent's bond (an n → σ interaction). numberanalytics.comrsc.org This orbital overlap is geometrically optimal when the substituent is in the axial position, lending additional stability to that conformation. In morpholine systems containing both oxygen and nitrogen, the nitrogen lone pair can also participate in such stabilizing interactions. ic.ac.uk

Anomeric Effect at C-2 on Stereochemistry

Diastereomeric Ratios and Enantiomeric Excess Determination

In the synthesis of chiral compounds like this compound, particularly when multiple stereocenters are present in derivatives or intermediates, the determination of diastereomeric ratios (d.r.) and enantiomeric excess (e.e.) is fundamental. These measurements quantify the success of stereoselective reactions and purification methods.

Detailed Research Findings

The primary techniques for determining the stereochemical purity of morpholine derivatives involve nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC). worktribe.com

Diastereomeric Ratio Determination by NMR Spectroscopy

When this compound is used in reactions that generate a new stereocenter, a mixture of diastereomers can be formed. The ratio of these diastereomers is typically determined by ¹H NMR spectroscopy of the crude reaction mixture. worktribe.comresearchgate.net Diastereomers have distinct chemical environments, leading to separate, identifiable signals in the NMR spectrum for at least some of their nuclei. By integrating the areas of these characteristic signals, the relative proportion of each diastereomer can be calculated. unimi.it

Table 1: Illustrative Diastereomeric Ratio Data for a Hypothetical Reaction of this compound Derivative This table is a representative example based on data for related morpholine derivatives and does not represent actual experimental results for this compound.

EntryReactantConditionsProduct Diastereomeric Ratio (A:B) [a]
1Aldehyde 1Base A, Solvent X, 24h3.5 : 1
2Aldehyde 2Base A, Solvent X, 24h2.9 : 1
3Aldehyde 1Base B, Solvent Y, 16h5.0 : 1
4Aldehyde 2Base B, Solvent Y, 16h4.2 : 1

[a] Determined by ¹H NMR (500 MHz) integration of characteristic signals in the crude reaction mixture.

Enantiomeric Excess Determination by Chiral HPLC

The enantiomeric excess (e.e.) is a measure of the purity of a single enantiomer in a mixture. It is defined as the absolute difference between the mole fractions of the two enantiomers. For this compound, determining the e.e. is crucial to confirm the success of an asymmetric synthesis or a chiral resolution process. fluorochem.co.uk

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral morpholines. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. orientjchem.org By comparing the peak areas in the chromatogram, the percentage of each enantiomer in the mixture can be accurately calculated. uwindsor.ca

In the context of preparing enantiomerically pure morpholine derivatives, chiral HPLC is used to verify the enantiopurity of the final product and any chiral intermediates. taltech.ee For example, the enantiomeric excess of various chiral amines and carboxylic acids, which are related building blocks, is routinely determined by chiral HPLC analysis. frontiersin.orgacs.org The choice of the specific chiral column and mobile phase is critical and often requires optimization for the particular compound being analyzed.

The following table provides an example of how enantiomeric excess data, as determined by chiral HPLC, would be presented for this compound following a hypothetical enantioselective synthesis.

Table 2: Illustrative Enantiomeric Excess Data for a Hypothetical Synthesis of this compound This table is a representative example based on typical data for chiral compounds and does not represent actual experimental results for this compound.

EntryCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%) [b]
1Catalyst AToluene08592 (R)
2Catalyst ATHF08885 (R)
3Catalyst BToluene-2091>99 (R)
4Catalyst BDCM07595 (R)

[b] Determined by chiral HPLC analysis using a specific chiral column (e.g., Chiralcel OD-H) and a defined mobile phase. The configuration of the major enantiomer is indicated in parentheses.

In some specialized cases, other techniques like ¹⁹F NMR spectroscopy can be employed for determining enantiomeric excess, often after derivatization with a chiral fluorinated reagent. However, for a compound like this compound, direct analysis by chiral HPLC is the more standard and widely applied method.

Reaction Mechanisms and Mechanistic Investigations

Quantum Chemical Studies on Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. rsc.orgresearchgate.net These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing detailed insights into reaction pathways that are often difficult to probe experimentally. researchgate.netrsc.org

The formation of the morpholine (B109124) ring itself can proceed through an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction. This pathway is a key strategy for synthesizing various morpholine derivatives. researchgate.net The process typically involves a precursor molecule containing both a nucleophile (an amine) and a leaving group (such as a halide or tosylate) separated by a suitable carbon chain. sci-hub.selibretexts.org

In this mechanism, the nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon atom and displacing the leaving group in a single, concerted step. libretexts.org The stereochemistry of the reacting center is inverted during this process, a hallmark of the SN2 mechanism. Quantum chemical studies can model the transition state of this ring-closing step, confirming the concerted nature of the bond formation and bond breaking and explaining the high stereoselectivity often observed in such cyclizations. researchgate.net A representative synthesis of a morpholine derivative highlights a key step involving the intramolecular SN2 displacement of a bromine atom to form the 1,4-oxazin-2-one ring. researchgate.net

Table 1: Key Features of Intramolecular SN2 Cyclization

Feature Description Relevance to (R)-Morpholine-3-carbonitrile Synthesis
Mechanism Type Intramolecular Nucleophilic Substitution (SN2) A primary pathway for constructing the morpholine ring from an acyclic precursor. researchgate.netsci-hub.se
Key Step Nitrogen nucleophile attacks an electrophilic carbon, displacing a leaving group. libretexts.org Formation of the C-N bond to close the six-membered ring.
Stereochemistry Inversion of configuration at the electrophilic carbon. Crucial for establishing the desired (R) stereochemistry in the final product.

| Computational Insight | DFT calculations can model the transition state energy and geometry. rsc.org | Rationalizes the stereochemical outcome and reaction feasibility. researchgate.net |

Reactions involving the nitrile (-C≡N) group of this compound can proceed through nucleophilic addition-elimination pathways. The hydrolysis of the nitrile to a carboxylic acid or amide under acidic or basic conditions is a classic example. This type of reaction is characterized by the initial nucleophilic attack on the electrophilic carbon of the nitrile, followed by the elimination of a different group. libretexts.orgsavemyexams.com

The general mechanism involves two main stages:

Nucleophilic Addition: A nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the carbon atom of the nitrile group. This breaks the pi bond and forms a tetrahedral-like intermediate. savemyexams.com

Elimination: The intermediate undergoes rearrangement and elimination. In the case of hydrolysis, this ultimately leads to the formation of a carbonyl group, yielding an amide or, upon further reaction, a carboxylic acid.

Computational studies can be employed to model the energetics of the addition step and the subsequent proton transfers and rearrangements, clarifying the rate-determining step and the influence of catalysts (acid or base) on the reaction profile.

The nitrogen atom within the morpholine ring of this compound can act as a nucleophile in Michael-type additions, specifically aza-Michael additions. researchgate.net This reaction involves the 1,4-conjugate addition of the amine to an α,β-unsaturated carbonyl compound or other Michael acceptor. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds as follows:

The lone pair of electrons on the morpholine nitrogen attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com

This conjugate addition breaks the C=C pi bond, creating an enolate intermediate that is stabilized by resonance. wikipedia.org

The enolate is subsequently protonated by a proton source (such as the solvent) to yield the final β-amino product. wikipedia.orgmasterorganicchemistry.com

Quantum chemical studies have been instrumental in understanding the reactivity of morpholine-based catalysts in Michael additions. nih.gov DFT calculations on the transition states have revealed that the reactivity of morpholine enamines can be lower than that of other cyclic amines like pyrrolidine (B122466), due to factors such as the electron-withdrawing effect of the ring oxygen and the pyramidal geometry of the nitrogen atom. nih.gov These computational insights help explain experimental observations and guide the design of more efficient catalysts. nih.gov

Nucleophilic Addition-Elimination Pathways

Role of Catalysis in Mechanism Elucidation

Catalysis is fundamental not only to enabling reactions but also to understanding their mechanisms. researchgate.net By studying how a catalyst influences reaction rate and selectivity, researchers can deduce the nature of the transition states and intermediates involved.

In the context of reactions involving this compound, both organocatalysis and base catalysis play significant roles. For instance, the use of morpholine-derived organocatalysts in Michael reactions has been studied computationally to elucidate the reaction mechanism. nih.gov These studies revealed the crucial role of a carboxylic acid group on the catalyst in facilitating the reaction, and DFT calculations helped identify the transition state, explaining the observed high diastereoselectivity and enantioselectivity. nih.gov Similarly, simple base catalysis is often used to deprotonate the α-carbon to the nitrile group, generating a carbanion for subsequent aldol-like reactions. The choice of base and reaction conditions can be optimized by understanding the pKa of the α-proton and the stability of the resulting intermediate, information that can be supported by computational models.

Spectroscopic Techniques for in situ Mechanistic Studies

While computational studies provide theoretical models of reaction pathways, spectroscopic techniques allow for the direct observation of reactions as they occur. In situ monitoring provides experimental evidence for proposed intermediates and helps validate or refine mechanistic hypotheses.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique for studying reaction mechanisms in solution. researchgate.net It allows for the transfer of ionic or neutral species from solution into the gas phase for mass analysis, making it ideal for detecting and characterizing transient intermediates in a reaction mixture. scielo.brrsc.org

For reactions involving this compound, ESI-MS can be used to:

Monitor Reaction Progress: By tracking the signals of reactants, products, and intermediates over time, a kinetic profile of the reaction can be constructed.

Intercept Intermediates: ESI-MS is particularly adept at detecting charged intermediates, such as protonated species or catalyst-substrate adducts, which are key players in many catalytic cycles. scielo.br

Elucidate Catalytic Cycles: In catalyzed reactions, such as the synthesis of the morpholine ring or its subsequent functionalization, ESI-MS can provide direct evidence for the species involved in the catalytic loop. For example, studies on other catalytic reactions have successfully used ESI-MS to identify key cationic palladium complexes in Suzuki couplings and proposed intermediates in the Baylis-Hillman reaction. scielo.br

Tandem mass spectrometry (MS/MS) further enhances the utility of ESI-MS by allowing for the structural characterization of the detected ions through controlled fragmentation, providing stronger evidence for their proposed structures. scielo.brrsc.org

Table 2: Application of ESI-MS in Mechanistic Studies

Capability Description Potential Application for this compound
Detection of Intermediates Identifies transient ionic species in the reaction mixture. scielo.br Observing protonated precursors or catalyst-bound species during ring formation.
Reaction Monitoring Tracks the concentration of reactants and products in real-time. Studying the kinetics of nitrile hydrolysis or Michael additions.

| Structural Characterization (with MS/MS) | Fragments detected ions to confirm their molecular structure. rsc.org | Validating the structure of a proposed short-lived intermediate in a catalytic cycle. |

Time-Resolved Spectroscopy

Time-resolved spectroscopy is a powerful class of techniques for studying the dynamics of chemical reactions by monitoring changes in the system on extremely short timescales, often from nanoseconds to milliseconds. escholarship.orgunipr.it While specific time-resolved spectroscopic studies focused exclusively on this compound are not extensively documented in the literature, the application of these methods to related systems, such as those involving nitrile groups or heterocyclic compounds, provides a clear framework for how its reaction mechanisms can be elucidated. beilstein-journals.orgnih.govresearchgate.net

Techniques like time-resolved Fourier-transform infrared (TR-FTIR) and time-resolved Raman spectroscopy are particularly well-suited for this purpose. unipr.itfrontiersin.org They allow for the in situ monitoring of vibrational modes of functional groups, providing structural information on short-lived intermediates and transition states that are often undetectable by conventional static measurements. escholarship.orgunipr.it For this compound, key vibrational modes would include the nitrile stretch (C≡N), the N-H bend, and the C-O-C stretches of the morpholine ring. researchgate.net

In a hypothetical reaction, such as the hydrolysis of the nitrile group, TR-FTIR could track the disappearance of the characteristic C≡N stretching frequency (typically around 2220-2260 cm⁻¹) and the simultaneous appearance of bands corresponding to the amide intermediate (C=O stretch) and the final carboxylic acid product (C=O and O-H stretches). nih.govosti.gov The kinetics of these spectral changes provide direct data on reaction rates and the lifetime of intermediates. researchgate.net

For instance, in studies of nitrile hydratase, an enzyme that hydrates nitriles, time-resolved FTIR spectroscopy has been used to monitor the conversion of substrates. nih.govnii.ac.jp By initiating the reaction with a light pulse and recording spectra at defined intervals, researchers can observe the decay of reactant signals and the growth of product signals, thereby constructing a detailed mechanistic picture. nih.govnii.ac.jp A similar approach could be applied to study the reactions of this compound, providing invaluable data on its mechanistic pathways.

Time (ms)C≡N Stretch Intensity (Absorbance)Intermediate C=O Stretch Intensity (Absorbance)Reaction Progress (%)
01.000.000
100.850.1515
500.400.5860
1000.150.8285
2000.050.9395

This interactive table presents hypothetical data from a time-resolved IR spectroscopy experiment monitoring a reaction of this compound. The data illustrates the decay of the nitrile reactant and the formation of a carbonyl-containing intermediate over time.

Conformational Analysis During Reaction Progress

The reactivity and stereochemical outcome of reactions involving this compound are profoundly influenced by the conformational dynamics of the morpholine ring. acs.org The morpholine ring typically adopts a chair conformation, which can exist as two primary conformers: one with the substituent in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). acs.org Understanding the relative stability and interconversion of these conformers is critical for rationalizing reaction mechanisms. acs.orgacs.org

Experimental and theoretical studies on morpholine and its derivatives have shown that the equatorial conformer is generally more stable than the axial conformer. acs.org Techniques such as infrared resonant vacuum ultraviolet photoionization mass spectroscopy and Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, have been employed to determine the structural and energetic properties of these conformers. acs.orgresearchgate.net For the parent morpholine molecule, the energy difference between the Chair-Eq and Chair-Ax conformers has been precisely measured, confirming the higher stability of the equatorial form. acs.org

During a chemical reaction, the conformation of the this compound molecule can change. The transition state of a reaction may favor one conformation over another, and this preference can dictate the stereoselectivity of the product. acs.org For example, in nucleophilic additions to the ring or reactions involving the nitrile group, the accessibility of the reaction site is directly affected by its axial or equatorial orientation.

Modern computational methods, such as DFT, are invaluable for mapping the potential energy surface of a reaction and analyzing the conformations of reactants, intermediates, transition states, and products. rsc.orgnih.gov These calculations can reveal the lowest-energy pathway and explain why a particular stereoisomer is formed. acs.org For instance, DFT studies on modified Mannich reactions involving morpholine derivatives have successfully rationalized product selectivity by analyzing the HOMO distribution and charges on the potential nucleophilic centers in different conformations of the reactive anion intermediate. rsc.org Similarly, NMR spectroscopy, including advanced techniques like NOESY, can provide experimental evidence for the predominant conformation of morpholine derivatives in solution and how it changes throughout a reaction. frontiersin.org

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (N-C-C-O)Calculated Population at 298 K (%)
Chair-Equatorial (C3-CN eq.)0.00~55-60°>95
Chair-Axial (C3-CN ax.)~2.5 - 3.5~50-55°<5
Twist-Boat~5.0 - 6.0Variable<1

This interactive table summarizes typical theoretical data for the major conformers of a 3-substituted morpholine like this compound. The data highlights the significant energy preference for the equatorial conformer, which is the dominant species in equilibrium.

The interplay between steric and stereoelectronic effects, such as the anomeric effect from the ring oxygen and potential 1,3-diaxial interactions, governs the conformational landscape. acs.org In the case of this compound, the bulky cyano group would strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens on the ring, making the Chair-Eq conformer the overwhelmingly dominant species under most conditions. This conformational rigidity is a key feature that can be exploited in asymmetric synthesis. researchgate.net

Computational Chemistry and Molecular Modeling of R Morpholine 3 Carbonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of molecules. mdpi.com DFT methods, such as the popular B3LYP functional, are employed to calculate a wide range of properties for (R)-Morpholine-3-carbonitrile. dergipark.org.trnih.gov

DFT calculations are instrumental in identifying the most reactive sites within a molecule. This is often achieved by analyzing the molecular electrostatic potential (MEP) and Fukui functions. uantwerpen.betandfonline.comku.ac.keresearchgate.net The MEP map illustrates the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the lone pairs on the oxygen and nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom on the secondary amine would be a site of positive potential.

Table 1: Illustrative Global Reactivity Descriptors for a Morpholine (B109124) Derivative (Calculated via DFT)

Descriptor Formula Typical Significance
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2 Indicates electron escaping tendency.

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

A crucial first step in any computational study is geometry optimization, which locates the minimum energy structure of the molecule on its potential energy surface. uantwerpen.be For a flexible six-membered ring system like morpholine, this involves a conformational analysis to identify the most stable conformer, which is typically a chair conformation. grafiati.com DFT methods, often with basis sets like 6-311++G(d,p), are used to optimize the geometry, calculating key structural parameters such as bond lengths and angles. nih.govresearchgate.net The accuracy of these calculations can be validated by comparing the results with experimental data from techniques like X-ray crystallography, where available. uantwerpen.benih.gov

Table 2: Representative Optimized Geometrical Parameters (Bond Lengths) for a Morpholine Ring Structure

Bond Typical Calculated Bond Length (Å) using DFT
C-C 1.53 - 1.54
C-O 1.42 - 1.43
C-N (amine) 1.45 - 1.47
C-C (nitrile) 1.47 - 1.48
C≡N 1.15 - 1.16

Note: These are typical values. Specific calculations for this compound would provide precise values for its unique structure.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. science.govmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and easily excitable. malayajournal.org For this compound, the HOMO is likely localized on the electron-rich heteroatoms (N and O), while the LUMO may be associated with the antibonding orbitals of the nitrile group. ajchem-a.comresearchgate.net

Table 3: Illustrative FMO Properties from a DFT Calculation

Property Value (eV) Significance
HOMO Energy -6.5 Related to ionization potential; electron-donating ability.
LUMO Energy -0.8 Related to electron affinity; electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates chemical reactivity and electronic transition energy. malayajournal.org |

This table presents example values. Precise energies for this compound require specific quantum chemical calculations.

DFT calculations are highly effective for predicting various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them against a standard like tetramethylsilane (B1202638) (TMS). science.govwien2k.atjoaquinbarroso.com These theoretical predictions are invaluable for assigning experimental NMR spectra. dergipark.org.trmdpi.com

IR Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. faccts.de These calculated frequencies, which correspond to specific vibrational modes (e.g., C-O stretch, N-H bend, C≡N stretch), can be compared with experimental FT-IR and FT-Raman spectra to aid in peak assignment. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. dntb.gov.uamdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. respectprogram.orgresearchgate.netresearchgate.net This allows for the prediction of the maximum absorption wavelength (λmax).

Natural Bond Orbital (NBO) Investigations for Stability

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent or a biological macromolecule). mdpi.comacs.org

For this compound, MD simulations can be used to:

Explore its conformational landscape in solution, observing transitions between different chair and boat forms of the morpholine ring.

Study its interaction with solvent molecules, for instance, by calculating radial distribution functions to understand hydration shells around the polar functional groups. uantwerpen.be

Simulate its binding to a protein target, a common application in drug discovery. mdpi.comcore.ac.uk In such a study, the ligand-protein complex is simulated to assess the stability of the binding pose, identify key interacting residues, and estimate the binding free energy. mdpi.comresearchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex over the simulation time provides insights into its stability and flexibility. mdpi.comnih.gov

Advanced Modeling Techniques for Molecular Diversity

In the exploration of novel chemical entities for drug discovery, understanding the structural diversity and complexity of a compound library is paramount. For scaffolds like this compound, which belong to the sp3-rich class of molecules, computational techniques are essential for mapping their chemical space. Advanced modeling methods such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis are employed to assess and visualize the diversity of libraries containing morpholine derivatives. nih.govfrontiersin.org These analyses help in comparing newly synthesized compounds against existing libraries and established drugs, ensuring that new synthetic efforts explore novel areas of chemical space. frontiersin.orgfrontiersin.org

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a statistical method used to simplify the complexity of high-dimensional data, such as the physicochemical properties of a chemical library. mdpi.com For libraries of morpholine-based compounds, PCA is used to compare molecules based on a range of chemical descriptors. frontiersin.orgfrontiersin.org This allows researchers to visualize the distribution of their compounds in "chemical space." frontiersin.org

A typical PCA involves plotting the first two principal components (PC1 and PC2), which capture the most significant variance in the data. frontiersin.org

Principal Component 1 (PC1): Often represents descriptors related to molecular size, shape, and polarizability. frontiersin.org

Principal Component 2 (PC2): Can be a direct expression of properties related to aromaticity and conjugation. frontiersin.org

By plotting these components, compounds can be grouped into clusters based on their structural and chemical properties. frontiersin.org For instance, a PCA plot might compare a library of new morpholine derivatives against a reference set of known drugs, visually demonstrating how the new compounds occupy different regions of the chemical space. unifi.it This analysis has shown that specific synthetic strategies, like the Staudinger ketene-imine reaction on morpholine-3-one scaffolds, can effectively shift compounds into new areas of chemical space, which is a difficult feat to achieve with other synthetic methods. frontiersin.org

Below is a table detailing the typical descriptors used in PCA for chemical library analysis.

Principal ComponentAssociated Molecular DescriptorsSignificance in Molecular Diversity
PC1 Molecular Weight, Molecular Size, Shape, PolarizabilityRepresents the fundamental physical size and bulk of the molecules.
PC2 Aromatic Ring Count, Fraction of sp2 carbons, Conjugation PropertiesDescribes the degree of aromaticity and electronic characteristics.
Other PCs Number of H-bond donors/acceptors, Rotatable bonds, logPCapture more specific features related to pharmacokinetics and binding potential. mdpi.com

Principal Moment of Inertia (PMI) Analysis

Principal Moment of Inertia (PMI) analysis provides a quantitative measure of the three-dimensional shape of a molecule. nih.govwhiterose.ac.uk It is a powerful tool for assessing the skeletal and shape diversity of a compound library. unifi.it The analysis involves calculating the principal moments of inertia (Ixx, Iyy, Izz) from the lowest energy conformation of a molecule. nih.gov These values are then normalized and plotted on a triangular graph, often referred to as a PMI plot. unifi.itwhiterose.ac.uk

The vertices of the PMI plot represent the three extremes of molecular geometry:

Rod-like: Linear molecules (e.g., alkynes). whiterose.ac.uk

Disk-like: Flat, planar molecules (e.g., benzene). whiterose.ac.uk

Sphere-like: Globular, three-dimensional molecules.

PMI analysis of morpholine-containing libraries reveals the shape profiles of the scaffolds. nih.govfrontiersin.org Studies have shown that many morpholine derivatives tend to occupy the space between the rod-like and disk-like vertices, but with significant distribution toward the sphere-like region, indicating a high degree of three-dimensionality (Fsp3). nih.govunifi.it This visual representation clearly demonstrates the shape diversity within a library and confirms that scaffolds are moving away from the flat, rod-like shapes common in many screening collections into more complex, 3D areas of chemical space. whiterose.ac.uk This is particularly valuable in modern drug discovery, where sp3-rich, three-dimensional molecules are increasingly sought after. frontiersin.org

The table below summarizes the interpretation of PMI plot regions.

PMI Plot RegionMolecular ShapeExample Compound ArchetypeSignificance in Drug Discovery
Top Vertex Sphere-likeAdamantaneHigh 3D complexity, novel scaffold shapes.
Left Vertex Rod-like2,4,6-OctatriyneLinear structures, often used as linkers. whiterose.ac.uk
Right/Bottom Vertex Disk-likeBenzenePlanar, aromatic structures, common in many drugs. whiterose.ac.uk

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Interactions)

The biological activity of a molecule like this compound is intrinsically linked to its ability to form noncovalent interactions with protein targets. The morpholine ring and the nitrile substituent are key features that dictate its interaction profile. nih.gov

The morpholine moiety itself offers several points for interaction. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the ring nitrogen, being a weak base, can also participate in hydrogen bonding. nih.gov The flexible chair-like conformation of the morpholine ring allows it to position its substituents optimally within a binding pocket. nih.gov Furthermore, the relatively electron-deficient ring can engage in favorable hydrophobic interactions. nih.gov

The nitrile group (-C≡N) is a significant contributor to the molecule's binding affinity. It is a potent hydrogen bond acceptor and can participate in electrostatic interactions, enhancing the molecule's ability to bind to target proteins. While this compound lacks a traditional aromatic ring for classical π-π stacking, the π-system of the nitrile triple bond can engage in other crucial interactions. libretexts.orgnih.gov These can include lone pair-π interactions, where an electron lone pair from a protein residue interacts with the π-system of the nitrile, a type of interaction recognized for its importance in structural biology and catalysis. nih.gov In some contexts, nitrile-containing structures have also been noted for their ability to participate in π-π stacking interactions, particularly when part of a larger chromene ring system.

The crystal packing of related nitrile-containing heterocycles has been shown to be stabilized by intermolecular N-H···N hydrogen bonds, where the nitrile nitrogen acts as the acceptor, linking molecules together. nih.govresearchgate.net

The table below summarizes the potential intermolecular interactions for this compound.

Interacting Group/AtomType of InteractionPotential Role in Molecular Recognition
Morpholine Oxygen Hydrogen Bond AcceptorForms hydrogen bonds with donor groups (e.g., -OH, -NH) in a protein binding site. nih.gov
Morpholine Nitrogen Hydrogen Bond Acceptor/Donor (protonated)Can accept a hydrogen bond or donate one if protonated, contributing to solubility and binding. nih.gov
Morpholine Ring (CH2 groups) Hydrophobic/van der Waals InteractionsInteracts with nonpolar residues in a binding pocket. nih.gov
Nitrile Nitrogen Hydrogen Bond AcceptorStrong acceptor for hydrogen bonds from protein backbone or side-chain donors. nih.gov
Nitrile C≡N group Dipole-Dipole, Lone pair-π InteractionsThe polar C≡N bond can align with dipoles in the binding site; the π-system can interact with electron lone pairs. nih.gov

Synthetic Utility of R Morpholine 3 Carbonitrile As a Chiral Building Block

Applications in Complex Molecule Synthesis

The rigid, yet flexible, conformation of the morpholine (B109124) ring, combined with the reactivity of the nitrile group, allows (R)-morpholine-3-carbonitrile to serve as a versatile starting material for the construction of complex molecular architectures.

Intermediate in Natural Product Total Synthesis

The morpholine scaffold is a component of various natural products. researchgate.net While direct total synthesis examples starting specifically from this compound are not prominently documented in the provided results, the utility of chiral morpholine derivatives in the synthesis of natural products is well-established. For instance, chiral morpholines have been employed as synthons in the total syntheses of various natural products. researchgate.net Strategies often involve using related morpholine structures, like those derived from amino acids, which are then elaborated into the final natural product. ru.nlnih.gov For example, a chemoenzymatic strategy was successfully applied in the total synthesis of (–)-deflectin, and similar approaches have been used for other complex molecules like xyloketals. nih.gov The synthesis of aporphine (B1220529) alkaloids such as (R)-nuciferine also highlights the use of chiral tetrahydroisoquinoline cores, which share structural similarities and synthetic strategies with morpholine-based targets. acs.org The fundamental approach involves leveraging a pre-existing chiral core to build complexity, a role for which this compound is well-suited. nih.govsci-hub.se

Precursor for Advanced Pharmaceutical Intermediates

The morpholine heterocycle is a key structural component in numerous approved drugs and experimental therapeutics, particularly those targeting the central nervous system (CNS). nih.govnih.govacs.org Its ability to improve pharmacokinetic properties such as blood-brain barrier permeability makes it a desirable feature in drug design. nih.govacs.org this compound and its derivatives, such as (R)-morpholine-3-carboxylic acid, serve as critical building blocks for these advanced pharmaceutical intermediates. For example, 3-fluoro-4-morpholinylaniline is a key intermediate for the antibiotic Linezolid, and other morpholine derivatives are used in the synthesis of drugs like Afatinib and Larotrectinib. aartipharmalabs.com The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing handles for further synthetic elaboration. These transformations allow for its incorporation into more complex molecules designed for specific therapeutic applications, including the development of potent and safer analgesics and treatments for gastric acid-related disorders. nih.gov

Scaffold for Dual PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical target in cancer therapy due to its frequent abnormal activation in various malignancies. nih.gov The morpholine ring is a privileged scaffold in the design of PI3K/mTOR inhibitors. nih.govoncotarget.comfrontiersin.org Structure-activity relationship (SAR) studies reveal that the morpholine group often forms a key hydrogen bond in the hinge region of the ATP binding pocket of these kinases. nih.govfrontiersin.org

The use of chiral morpholines can significantly influence inhibitor potency and selectivity. Researchers have found that replacing a standard morpholine with bridged or substituted chiral morpholines can dramatically enhance selectivity for mTOR over PI3Kα. oncotarget.comresearchgate.net This selectivity is attributed to a single amino acid difference in the kinase hinge region—a leucine (B10760876) in mTOR versus a phenylalanine in PI3K—which creates a deeper pocket in mTOR that can accommodate the bulkier substituted morpholines. researchgate.net this compound provides a chiral scaffold that can be elaborated to explore these structure-activity relationships, aiming for inhibitors with high potency and improved pharmacokinetic profiles. acs.org

Table 1: Examples of Morpholine Scaffolds in PI3K/mTOR Inhibitors

Compound/Scaffold Key Feature Target(s) Significance Citation(s)
Morpholino-pyrimidines Core scaffold PI3K/mTOR The morpholine group is a pharmacophore, forming key hydrogen bonds. frontiersin.orgresearchgate.net
Bridged Morpholines Ethylene-bridged morpholine mTOR selective Greatly enhances selectivity for mTOR over PI3Kα (up to >1000-fold). oncotarget.com
Thienopyrimidines Fused heterocyclic system Pan-PI3K, PI3K/mTOR Led to the development of potent dual inhibitors like GNE-477. oncotarget.com
Triazines Triazine core PI3K/mTOR Ureidophenyl groups attached to the core yield highly potent mTOR inhibitors. oncotarget.com

| Purine-based Scaffolds | Purine core with morpholine | Pan-PI3K/mTOR | A pharmacophore model based on known inhibitors led to new purine-based designs. | oncotarget.com |

Construction of Spiro-β-lactams and Peptidomimetics

This compound is a precursor for scaffolds used in constructing peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. frontiersin.orgwjarr.com One important class of peptidomimetics is spiro-β-lactams, which can mimic β-turn secondary structures found in proteins. acs.org

The synthesis of these structures can be achieved via the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.goveurjchem.com Morpholine derivatives, such as those derived from serine and threonine, can be converted into ketenes and reacted with imines to produce peptidomimetic spiro-β-lactams. These reactions often proceed with high diastereoselectivity. acs.org The rigid spirocyclic framework allows for a unique three-dimensional arrangement of functional groups, making these compounds valuable in drug design. frontiersin.org The morpholine core itself can be further functionalized, and its incorporation into peptidomimetic structures has been a key strategy in developing inhibitors of protein-protein interactions. frontiersin.orgacs.org

Derivatization and Analogue Synthesis

The morpholine ring and the nitrile functional group of this compound offer multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. researchgate.netresearchgate.net

Synthesis of Substituted Morpholines (e.g., 2-, 3-, 3,5-disubstituted)

Access to diversely substituted morpholines is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govacs.org Several synthetic strategies have been developed to produce substituted morpholines with high stereocontrol.

From Amino Alcohols: A modular approach for creating cis-3,5-disubstituted morpholines starts from enantiopure amino alcohols. nih.gov A key step is a Palladium-catalyzed carboamination reaction that couples an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide, generating the morpholine product as a single stereoisomer. nih.gov

From Oxazetidines: A concise route to 2- and 3-substituted morpholines involves the ring-opening of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. nih.govacs.org This base-catalyzed cascade reaction yields morpholine hemiaminals, which can be further elaborated through methods like photoredox-mediated reactions to construct highly decorated and conformationally rigid morpholines. researchgate.netnih.govacs.org

From Vinyloxiranes: A diastereoselective synthesis of 2,3-, 2,5-, and 2,6-disubstituted, as well as trisubstituted morpholines, can be achieved from vinyloxiranes and amino alcohols through a sequential Palladium- and Iron-catalyzed process. researchgate.net

These methods demonstrate the versatility of synthetic approaches to access a wide range of substituted morpholines, for which this compound can serve as a foundational chiral building block for further derivatization at the nitrogen or through transformation of the nitrile group. researchgate.net

Preparation of Morpholine-3-carboxylic Acid Derivatives

The nitrile functional group (-C≡N) of this compound serves as a versatile synthon for carboxylic acids and their derivatives. The most direct transformation is hydrolysis, which converts the nitrile into a carboxylic acid while retaining the critical stereocenter at the C-3 position.

Detailed research findings indicate that the cyano group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding (R)-morpholine-3-carboxylic acid. This reaction is a fundamental step, as the resulting carboxylic acid is a key intermediate for further functionalization. For instance, the carboxylic acid can be readily converted into amides or esters, which are common moieties in biologically active compounds. nih.govnih.gov The synthesis of these derivatives allows for the systematic exploration of structure-activity relationships in drug discovery programs. nih.gov

Table 1: Hydrolysis of this compound

Starting Material Reagents Product Transformation

Formation of Bridged and Fused Morpholine Systems

To explore new chemical space and create molecules with defined three-dimensional shapes, this compound can be used as a building block for more complex, conformationally rigid structures. The formation of bridged and fused morpholine systems is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. acs.orge3s-conferences.org

Research into morpholine chemistry has led to the development of various synthetic routes to polycyclic systems. For example, compounds containing 3,5-ethylene bridged morpholine have demonstrated potent activity as mTOR inhibitors, highlighting the therapeutic potential of such rigid scaffolds. e3s-conferences.org While specific examples starting directly from this compound are specialized, general strategies showcase how the morpholine nucleus is incorporated into these frameworks. Methods such as nickel-catalyzed and N,N'-dioxide/Mg(OTf)₂-catalyzed [8+3] cycloadditions have been employed to create fused systems like tetrahydrocyclohepta[b] Current time information in Bangalore, IN.frontiersin.orgoxazine derivatives. researchgate.net These advanced synthetic methods demonstrate the capability to construct intricate architectures based on the morpholine core.

Table 2: Examples of Complex Morpholine Systems

System Type Description Synthetic Strategy Example Reference
Bridged Morpholine A morpholine ring with an additional bridge connecting non-adjacent atoms, creating a rigid bicyclic structure. Intramolecular cyclization e3s-conferences.org
Fused Morpholine A morpholine ring sharing one or more bonds with another ring system. Catalyzed [8+3] cycloaddition researchgate.net

Generation of Carbonyl-Containing Analogues

The structural framework of this compound can be elaborated to introduce carbonyl functionalities, leading to important classes of compounds such as morpholinones and other acyl derivatives. researchgate.netnih.gov These analogues often possess distinct chemical and biological properties compared to the parent amine.

A notable synthetic application involves using morpholine amides as specialized reagents to generate α,β-unsaturated carbonyl compounds. In one innovative approach, a related compound, morpholine 3,3,3-trifluoropropanamide, was designed as a stable, solid reagent. nih.gov Upon reaction with various Grignard reagents, this molecule undergoes a fragmentation process to deliver (E)-β-fluoro-α,β-unsaturated amides with a high degree of stereocontrol. nih.gov This transformation effectively uses the morpholine moiety as a sophisticated leaving group to construct a valuable carbonyl-containing product.

Table 3: Synthesis of Unsaturated Amides via Morpholine Amide Fragmentation

Reagent 1 Reagent 2 Product Key Feature Reference

Role in Asymmetric Synthesis

Beyond its use as a structural scaffold, the inherent chirality of this compound and its derivatives allows them to play active roles in controlling the stereochemistry of chemical reactions. They can function as chiral ligands, organocatalysts, or chiral auxiliaries to induce high levels of enantioselectivity.

As a Chiral Ligand in Transition Metal Catalysis

In transition metal catalysis, a chiral ligand binds to a metal center to create a chiral environment, which enables the enantioselective transformation of a prochiral substrate. acs.orgmdpi.com Morpholine-containing structures are known to be effective ligands in a variety of important catalytic reactions. researchgate.net The design and synthesis of modular chiral ligands have paved the way for novel metal complexes with fine-tuned properties for high activity and efficiency. acs.org

Derivatives of morpholine have been successfully applied as ligands in palladium-catalyzed reactions such as the Heck cross-coupling and Buchwald-Hartwig amination. researchgate.net Furthermore, chiral ligands are crucial for transition metal-catalyzed asymmetric hydrogenation, a powerful method for producing chiral amines. acs.org Iridium and palladium complexes bearing chiral phosphine (B1218219) ligands are frequently used to achieve high enantioselectivities in the synthesis of complex molecular building blocks. chim.itacs.org The (R)-stereochemistry of a morpholine-based ligand can be translated into the desired stereochemical outcome of the final product.

Table 4: Application of Morpholine-Based Ligands in Catalysis

Catalytic Reaction Transition Metal Role of Chiral Ligand
Asymmetric Hydrogenation Iridium (Ir), Rhodium (Rh) Creates a chiral pocket around the metal to control the facial selectivity of hydride addition.
Buchwald-Hartwig Amination Palladium (Pd) Controls the enantioselectivity of C-N bond formation.

As an Organocatalyst in Enantioselective Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysts. mdpi.com While the morpholine ring's oxygen atom can sometimes reduce reactivity in enamine-based catalysis compared to pyrrolidine (B122466) analogues, carefully designed morpholine derivatives have emerged as highly effective organocatalysts. frontiersin.org

Research has shown that morpholine-based catalysts featuring a carboxylic acid group are remarkably efficient for the 1,4-addition (Michael reaction) between aldehydes and nitroolefins. frontiersin.org These reactions proceed with only 1 mol% of the catalyst, achieving quantitative conversion, excellent diastereoselection (up to 99% d.e.), and enantioselectivities ranging from good to outstanding (70% to 99% e.e.). frontiersin.org Additionally, N-heterocyclic carbene (NHC) catalysts incorporating a morpholine backbone have been utilized to control regioselectivity in annulation reactions. mdpi.com

Table 5: Performance of a Morpholine-Based Organocatalyst in a Michael Addition

Reaction Catalyst Substrates Selectivity Reference

As a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical reaction in a diastereoselective manner. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product. Chiral morpholines and their derivatives have been effectively used in this capacity. researchgate.netresearchgate.net

For example, morpholine derivatives obtained from chiral pool starting materials like (R)-phenylglycinol can serve as powerful chiral auxiliaries. researchgate.netru.nl The rigid and well-defined conformation of the auxiliary shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side. This strategy has been applied in multicomponent reactions, such as the Ugi reaction, where the use of a chiral auxiliary can lead to diastereomeric excesses typically higher than 90%. e-bookshelf.de The ability to install and later remove the morpholine-based auxiliary makes it a valuable tool for the asymmetric synthesis of complex molecules.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon skeleton and the relative orientation of protons within a molecule. For (R)-Morpholine-3-carbonitrile, a combination of one- and two-dimensional NMR experiments provides a complete picture of its structure.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each nucleus. The morpholine (B109124) ring typically exists in a chair conformation. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, and by the presence of the electron-withdrawing nitrile group.

In the ¹H NMR spectrum , the protons of the morpholine ring would exhibit complex splitting patterns due to spin-spin coupling. The protons on carbons adjacent to the oxygen atom (C2 and C6) are expected to be deshielded and appear at a lower field (higher ppm) compared to those adjacent to the nitrogen (C5). The proton on the chiral center (C3) would also have a distinct chemical shift. The N-H proton typically appears as a broad singlet. ucl.ac.uk

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons bonded to the electronegative oxygen (C2, C6) and nitrogen (C3, C5) atoms are shifted downfield. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 110-125 ppm range. organicchemistrydata.orgoregonstate.edu For the parent morpholine molecule, carbons adjacent to oxygen (C-2,6) resonate around 68.1 ppm, while those adjacent to nitrogen (C-3,5) appear near 46.7 ppm. cdnsciencepub.com Substitution with the nitrile group at the C3 position would significantly influence the chemical shifts of the surrounding carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)MultiplicityNotes
H on C2~3.6 - 4.0MultipletAdjacent to oxygen
H on C3~3.2 - 3.6MultipletMethine proton at chiral center
H on C5~2.8 - 3.2MultipletAdjacent to nitrogen
H on C6~3.5 - 3.9MultipletAdjacent to oxygen
N-H~1.5 - 3.0Broad SingletExchangeable proton
C2~65 - 70CH₂Adjacent to oxygen
C3~45 - 55CHChiral center, adjacent to nitrile
C5~45 - 50CH₂Adjacent to nitrogen
C6~67 - 72CH₂Adjacent to oxygen
C≡N~115 - 122CQuaternary carbon of nitrile group

Note: The values are estimates based on data for morpholine and related substituted compounds. Actual values may vary depending on solvent and experimental conditions.

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.il In an APT spectrum, quaternary (C) and methylene (B1212753) (CH₂) carbons appear as signals with opposite phase (e.g., negative) to methine (CH) and methyl (CH₃) carbons (e.g., positive). nanalysis.comceitec.cz

For this compound, the APT spectrum would be used to confirm the assignments made from the standard ¹³C NMR spectrum.

Interactive Table 2: Predicted Phasing in APT-NMR Spectrum of this compound

Carbon AtomCarbon TypeNumber of ProtonsPredicted APT Signal Phase
C2Methylene2Negative
C3Methine1Positive
C5Methylene2Negative
C6Methylene2Negative
C≡NQuaternary0Negative

The Nuclear Overhauser Effect (NOE) is a phenomenon observed in NMR where the transfer of nuclear spin polarization from one nucleus to another through space can be detected. acs.org This effect is highly dependent on the distance between nuclei (typically < 5 Å) and is therefore invaluable for determining stereochemistry and conformation. acs.org

For this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial for confirming the relative stereochemistry at the C3 chiral center. By observing cross-peaks between protons that are close in space, the orientation of the nitrile group (either axial or equatorial) in the dominant chair conformation can be determined. For instance, an NOE correlation between the proton at C3 and one of the axial protons at C2 or C5 would provide definitive evidence for the spatial arrangement and thus confirm the (R) configuration. Such experiments have been successfully used to establish the stereochemistry of other substituted morpholines. liverpool.ac.uknih.gov

APT-NMR (Attached Proton Test)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, providing a molecular "fingerprint." ceitec.cz

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The spectrum for this compound would be characterized by several key absorption bands. The presence of a sharp, strong band around 2260–2220 cm⁻¹ is a definitive indicator of the C≡N (nitrile) functional group. spectroscopyonline.com Other expected vibrations include C-H stretching from the methylene groups, N-H stretching of the secondary amine, and C-O-C stretching of the ether linkage. wpmucdn.comresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. acs.org While polar bonds like C=O show strong IR absorptions, more symmetric and less polar bonds often produce strong Raman signals. For this compound, the C≡N triple bond would also be expected to show a characteristic band in the Raman spectrum. scielo.org.mx The morpholine ring itself has distinct Raman signals, with N-H stretching observed around 3300-3340 cm⁻¹ and various ring vibrations, including C-C stretching, appearing at lower wavenumbers. acs.orgresearchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
N-HStretch3300 - 35003300 - 3340Medium, Broad (IR)
C-H (sp³)Stretch2850 - 30002850 - 3000Strong
C≡NStretch2220 - 22602220 - 2260Medium-Strong, Sharp
C-O-CAsymmetric Stretch1070 - 1150~1100Strong (IR)
C-NStretch1020 - 12501020 - 1250Medium
C-CStretch(Fingerprint)1015 - 1040Medium (Raman)

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the precise molecular formula. For this compound (C₅H₈N₂O), the exact mass can be calculated and compared to the experimentally determined value, typically within a very low margin of error. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (TOF) mass spectrometers, can achieve mass resolutions high enough to resolve isotopic peaks, further confirming the compound's identity. lcms.cznih.gov The technique's ability to provide mass accuracy to four or more decimal places is a key determinant in structural confirmation. europeanpharmaceuticalreview.com

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₅H₈N₂O
Calculated Exact Mass 112.0637 g/mol

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com This method is invaluable for analyzing this compound, especially in complex mixtures or for monitoring its synthesis and purity. europeanpharmaceuticalreview.com

In a typical LC-MS analysis, the sample is first injected into an HPLC system where this compound is separated from impurities or other components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio. This allows for the sensitive and selective detection of the target compound. r-biopharm.com Chiral LC-MS methods can also be employed to verify the enantiomeric purity of this compound. europeanpharmaceuticalreview.com

Table 2: Typical LC-MS Parameters for Morpholine Derivatives

Parameter Description
Column C18 or similar reverse-phase column doi.org
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile) with additives like formic acid.
Ionization Mode Electrospray Ionization (ESI), positive mode nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Expected UV-Vis Absorption for this compound

Functional Group Electronic Transition Approximate λmax (nm)
Nitrile (-C≡N) n→π* > 200

X-ray Diffraction Analysis

Table 4: Illustrative Crystallographic Data for a Morpholine-Containing Compound

Parameter Example Value
Crystal System Orthorhombic researchgate.net
Space Group Pccn researchgate.net
a (Å) 2.1665
b (Å) 0.9932
c (Å) Not specified

Advanced X-ray Spectroscopy (e.g., XAS, TR-RIXS)

Advanced X-ray spectroscopy techniques, such as X-ray Absorption Spectroscopy (XAS), offer insights into the local electronic and geometric structure of specific elements within a molecule. nih.gov XAS is element-specific, meaning one could probe the environment of the nitrogen or oxygen atoms in this compound. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine distances to neighboring atoms. nih.gov

While these advanced techniques are powerful, their application is more common for studying complex systems like metalloproteins or catalytic materials. nih.govrsc.org There is no specific literature found applying techniques like Time-Resolved Resonant Inelastic X-ray Scattering (TR-RIXS) to a relatively simple organic molecule like this compound. However, the principles of XAS could theoretically be applied to understand the electronic structure and bonding in detail. rsc.org

Future Directions in R Morpholine 3 Carbonitrile Research

Development of Novel Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure morpholines is a critical challenge in organic chemistry. rsc.org While classical methods for producing (R)-Morpholine-3-carbonitrile often rely on the chiral resolution of a racemic mixture, future research is increasingly focused on developing direct, highly efficient, and atom-economical enantioselective strategies.

A promising avenue is the advancement of catalytic asymmetric synthesis. Research has demonstrated the successful enantioselective synthesis of 3-substituted morpholines through a one-pot tandem sequence involving hydroamination and asymmetric transfer hydrogenation, achieving high yields and enantiomeric excesses greater than 95%. acs.org This approach, utilizing a ruthenium catalyst, relies on hydrogen-bonding interactions to control stereochemistry, a principle that could be adapted for the synthesis of the carbonitrile derivative. acs.org

Organocatalysis presents another fertile ground for innovation. rsc.org For instance, cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization of alkenols to produce chiral morpholines with excellent yields and enantioselectivities under mild conditions. rsc.org Furthermore, highly efficient morpholine-based organocatalysts have been designed from simple amino acids for specific reactions, suggesting that custom catalysts could be developed for the direct asymmetric synthesis of the target molecule. nih.govfrontiersin.org

Recent breakthroughs in green chemistry offer sustainable alternatives. A notable development is the use of ethylene (B1197577) sulfate (B86663) as an inexpensive and readily available reagent for a two-step, redox-neutral synthesis of morpholines from 1,2-amino alcohols. organic-chemistry.orgthieme-connect.comthieme-connect.com This method avoids toxic reagents and is scalable, making it an attractive direction for industrial production. organic-chemistry.org Adapting such green methodologies to incorporate the nitrile functionality enantioselectively is a key future goal. Another approach involves the metal-free, one-pot synthesis of optically pure morpholines from chiral aziridines, which could also be explored. beilstein-journals.org

Synthetic Strategy Key Features Potential Advantage for this compound
Tandem Catalysis One-pot hydroamination and asymmetric transfer hydrogenation. acs.orgHigh efficiency and enantioselectivity (>95% ee). acs.org
Organocatalysis Use of chiral small molecules (e.g., cinchona alkaloids) to induce asymmetry. rsc.orgMild reaction conditions, metal-free, high yields. rsc.org
Green Synthesis Utilizes non-toxic, inexpensive reagents like ethylene sulfate. organic-chemistry.orgthieme-connect.comEnvironmentally friendly, scalable, and cost-effective. organic-chemistry.org
Metal-Free Aziridine (B145994) Route Ring-opening of chiral aziridines with haloalcohols. beilstein-journals.orgProvides access to optically pure morpholines without transition metals. beilstein-journals.org

Exploration of New Catalytic Applications

Beyond its role as a synthetic intermediate, the this compound scaffold holds significant potential as a core component of novel catalysts. Chiral morpholine (B109124) derivatives have found numerous applications in asymmetric synthesis as both chiral auxiliaries and ligands for metal catalysts. tsijournals.com The unique stereochemistry and functional groups of this compound—the rigid chiral center, the secondary amine, the ether oxygen, and the nitrile group—offer multiple points for coordination or interaction, making it a compelling candidate for catalyst design.

Future research will likely explore the use of this compound and its derivatives as organocatalysts. Although morpholine-enamines generally show lower reactivity compared to pyrrolidine-based catalysts, strategic substitution can overcome this limitation. nih.govfrontiersin.org Studies have shown that morpholine-based catalysts with specific substituents can be highly effective for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org The nitrile group in this compound could be harnessed to modulate catalyst activity or to participate directly in catalytic cycles.

Furthermore, derivatives of this compound could serve as chiral ligands in transition-metal catalysis. The nitrogen and oxygen atoms of the morpholine ring can act as a bidentate ligand, creating a defined chiral environment around a metal center. This could be applied to a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The development of such ligands would expand the toolbox available to synthetic chemists for constructing complex chiral molecules.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst development. For this compound and its derivatives, advanced computational modeling will be instrumental in predicting and understanding their behavior, thereby accelerating research and development.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for elucidating interactions at the atomic level. mdpi.comnih.gov These methods have been successfully used to study how morpholine-containing molecules bind to biological targets like enzymes, highlighting stable protein-ligand interactions and guiding the design of more potent and selective inhibitors. mdpi.comnih.govpreprints.org Similar approaches can be applied to predict the binding of this compound-based drug candidates to their targets, helping to rationalize structure-activity relationships (SAR) and prioritize the synthesis of the most promising compounds. mdpi.comnih.gov

In catalyst design, computational studies can predict the transition state geometries and activation energies of catalytic cycles. nih.gov This provides crucial insights into the mechanism of catalysis and the origins of enantioselectivity. acs.org For example, theoretical calculations can compare the energy profiles of reactions catalyzed by different morpholine derivatives, allowing for the rational, in-silico design of more efficient catalysts before any laboratory work is undertaken. nih.gov Such models have already been used to understand the efficacy of morpholine catalysts in urethane (B1682113) formation and to investigate the steric and electronic factors that govern their performance. nih.govnih.gov

Computational Method Application Area Key Insights Provided
Molecular Docking Drug Discovery, Catalyst DesignPredicts binding modes and affinities to target proteins or substrates. mdpi.comopenmedicinalchemistryjournal.com
Molecular Dynamics (MD) Drug Discovery, Materials ScienceReveals stability of protein-ligand complexes and conformational dynamics. nih.govpreprints.org
Quantum Chemistry (e.g., DFT) Catalyst Development, Mechanistic StudiesCalculates transition state energies to predict reactivity and stereoselectivity. nih.govacs.org

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry and the adoption of advanced manufacturing technologies are reshaping the synthesis of pharmaceuticals and fine chemicals. organic-chemistry.orgajchem-b.com Future research on this compound will increasingly integrate these approaches to develop safer, more efficient, and environmentally benign processes.

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages. rsc.org These include enhanced safety, better process control, improved scalability, and higher yields. ajchem-b.com The synthesis of morpholine derivatives has already been successfully demonstrated under continuous flow conditions using photoredox catalysis. acs.orgorganic-chemistry.org Applying flow chemistry to the enantioselective synthesis of this compound could lead to significant process improvements, particularly for large-scale industrial production. rsc.org

The push for sustainability also encourages the use of greener reagents and solvents. Methodologies employing ethylene sulfate represent a significant step forward, as they are redox-neutral and avoid the use of wasteful or hazardous materials common in traditional morpholine syntheses. thieme-connect.comthieme-connect.comchemrxiv.org Future work will focus on combining these green synthetic methods with flow technology to create highly optimized and sustainable manufacturing routes for this compound and its derivatives.

Expanding the Chiral Pool of Morpholine Derivatives for Broader Utility

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural or synthetic sources that can be used as building blocks for the synthesis of complex chiral molecules. acs.orgfrontiersin.org this compound is a valuable addition to this pool, serving as a versatile scaffold for diversity-oriented synthesis.

Starting from this single chiral building block, a vast array of more complex morpholine derivatives can be created. The secondary amine provides a handle for N-alkylation or N-acylation, while the nitrile group can be transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, or tetrazoles. This allows for the rapid generation of libraries of diverse, sp³-rich morpholine compounds for screening in drug discovery and materials science. acs.orgfrontiersin.org

Research in this area will focus on systematically exploring the chemical space accessible from this compound. By developing robust synthetic routes to functionalize the molecule at its various positions, chemists can expand the synthetic chiral pool. acs.org This, in turn, provides new tools for creating novel therapeutic agents, chiral catalysts, and advanced materials, ultimately broadening the utility and impact of this important heterocyclic compound. acs.orgtsijournals.com

Q & A

Q. What are the recommended synthetic routes and characterization methods for (R)-Morpholine-3-carbonitrile?

The synthesis of this compound typically involves chiral resolution or asymmetric synthesis to ensure enantiomeric purity. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions.
  • Chiral High-Performance Liquid Chromatography (HPLC) : To verify enantiomeric purity .
  • Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in related morpholine derivatives .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Avoid dust generation; use non-sparking tools to collect spills and dispose of as hazardous waste .

Q. What physicochemical properties are critical for experimental design involving this compound?

PropertyValue/DescriptionReference
Molecular FormulaC₅H₆N₂O
Boiling Point256°C (760 mmHg)
Flash Point108.7°C
SolubilityLimited data; test in DMSO, EtOH
StabilityStable under recommended storage

Q. How can researchers ensure compound stability during storage and experimentation?

  • Temperature Control : Store at 2–8°C in airtight containers to prevent degradation .
  • Light Sensitivity : Protect from prolonged UV exposure by using amber glassware.
  • Moisture Avoidance : Use desiccants in storage environments to mitigate hydrolysis risks .

Q. What analytical techniques are recommended for purity assessment?

  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., as in trifluoromethylpyridine derivatives) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.
  • Elemental Analysis : To confirm C, H, N, O content .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated?

  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Circular Dichroism (CD) Spectroscopy : To confirm optical activity and compare with known standards.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in morpholine-thiophene derivatives .

Q. What toxicological considerations are relevant for in vivo studies?

  • Nitrosamine Risk : Monitor for potential nitrosamine formation under acidic or nitrosating conditions, as seen in morpholine analogs .
  • Acute Toxicity Screening : Conduct rodent studies to determine LD₅₀ and NOAEL (No Observed Adverse Effect Level).
  • Metabolic Profiling : Use LC-MS to identify metabolites and assess hepatotoxicity risks.

Q. How can structural modifications enhance the bioactivity of this compound?

  • Introduction of Acetylenic Moieties : Improve pharmacological activity by incorporating triple bonds, as shown in acetylene-containing morpholine derivatives .
  • Heterocyclic Fusion : Attach pyridine or thiophene rings to modulate lipophilicity and target binding .
  • Functional Group Replacement : Substitute the nitrile group with bioisosteres (e.g., carboxylic acids) to optimize solubility .

Q. How should researchers resolve contradictions in experimental data (e.g., stability vs. reactivity)?

  • Controlled Replication : Repeat experiments under standardized conditions to isolate variables (e.g., temperature, pH) .
  • Advanced Spectroscopic Analysis : Use 2D NMR (e.g., COSY, HSQC) to confirm structural integrity during stability studies.
  • Data Transparency : Adopt open-data practices to facilitate peer validation, balancing privacy concerns with reproducibility .

Q. What methodologies are recommended for assessing environmental impact?

  • Ecotoxicity Assays : Test aquatic toxicity using Daphnia magna or algae models .
  • Biodegradation Studies : Use OECD 301 guidelines to evaluate microbial breakdown in soil/water.
  • Waste Management : Follow EPA guidelines for controlled incineration or authorized chemical disposal .

Key Considerations for Methodological Rigor

  • Cross-Validation : Use orthogonal techniques (e.g., NMR + X-ray) to confirm critical data .
  • Documentation : Maintain detailed records of reaction conditions, purification steps, and analytical parameters.
  • Ethical Compliance : Align with institutional guidelines for chemical safety and data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.